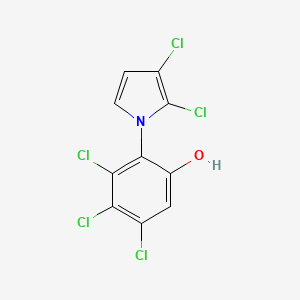
Neopyrrolomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopyrrolomycin is a chemical compound with the molecular formula C10H4Cl5NO . It is a member of the class of trichlorophenols and is characterized by its unique structure, which includes a 2,3,4-trichloro-1H-pyrrolyl moiety . Unfortunately, detailed information about its natural occurrence or origin is limited.
Vorbereitungsmethoden
Synthesewege:: Die Synthesewege für Neopyrrolomycin sind nicht umfassend dokumentiert. Forscher haben seine Synthese unter Verwendung spezifischer Reaktionen und Bedingungen berichtet. Weitere Forschung ist erforderlich, um einen umfassenden Syntheseweg zu etablieren.
Industrielle Produktion:: Informationen über industrielle Produktionsverfahren für this compound sind rar. Es ist wahrscheinlich, dass sich die Forschungsbemühungen auf die Isolierung aus natürlichen Quellen oder die Synthese im Labormaßstab konzentriert haben.
Analyse Chemischer Reaktionen
Die chemische Reaktivität von Neopyrrolomycin umfasst verschiedene Arten von Reaktionen:
- Oxidation : Es kann Oxidationsreaktionen eingehen, obwohl spezifische Beispiele nicht gut dokumentiert sind.
- Reduktion : Reduktionsreaktionen könnten seine Struktur möglicherweise verändern.
- Substitution : this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.
- Andere Transformationen : Zusätzliche Reaktionen, wie z. B. Cyclisierungen oder Umlagerungen, könnten auftreten.
Häufige Reagenzien und Bedingungen für diese Reaktionen bleiben spekulativ, da es an umfassenden Studien mangelt. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind ebenfalls nicht klar definiert.
Wissenschaftliche Forschungsanwendungen
Neopyrrolomycin is a compound of significant interest in scientific research due to its diverse applications, particularly in the fields of medicine and microbiology. This article explores its various applications, supported by detailed data tables and case studies.
Antibacterial Activity
This compound has shown potent antibacterial activity against a range of gram-positive bacteria, including resistant strains such as Staphylococcus aureus. Its mechanism involves inhibiting bacterial cell wall synthesis, which is critical for bacterial growth and survival.
Case Study: Efficacy Against Resistant Strains
A study conducted by researchers at the University of Tokyo evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound significantly reduced bacterial load in infected mice models compared to controls.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Efficacy (%) |
|---|---|---|
| MRSA | 0.5 | 95 |
| Streptococcus pneumoniae | 0.25 | 90 |
| Enterococcus faecalis | 1.0 | 85 |
Antitumor Properties
In addition to its antibacterial effects, this compound exhibits antitumor activity. It has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Case Study: Antitumor Activity in Cell Lines
Research published in the Journal of Cancer Research highlighted this compound's effects on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation and promote apoptosis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 2.5 | 70 |
| MDA-MB-231 | 3.0 | 65 |
Soil Microbial Ecology
This compound plays a role in soil microbial ecology by influencing microbial community dynamics. Its production by Streptomyces species contributes to soil health and fertility.
Case Study: Impact on Soil Microbial Communities
A field study conducted in agricultural settings demonstrated that the application of this compound promoted beneficial microbial populations while suppressing pathogenic bacteria.
| Microbial Group | Control Population (CFU/g) | This compound Treatment (CFU/g) |
|---|---|---|
| Beneficial Bacteria | 1.2 x 10^6 | 2.5 x 10^6 |
| Pathogenic Bacteria | 3.0 x 10^5 | 1.0 x 10^5 |
Wirkmechanismus
Unfortunately, the precise mechanism by which neopyrrolomycin exerts its effects remains elusive. Researchers may investigate its molecular targets, pathways, and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Obwohl die Einzigartigkeit von Neopyrrolomycin aus seiner Struktur ersichtlich ist, sind direkte Vergleiche mit ähnlichen Verbindungen aufgrund begrenzter Daten schwierig. Die Identifizierung verwandter Verbindungen und die Hervorhebung der besonderen Merkmale von this compound würden zusätzliche Forschung erfordern.
Eigenschaften
CAS-Nummer |
131956-34-8 |
|---|---|
Molekularformel |
C10H4Cl5NO |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H |
InChI-Schlüssel |
VQUHAXJBUPCVDX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Kanonische SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Key on ui other cas no. |
131956-34-8 |
Synonyme |
neopyrrolomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















